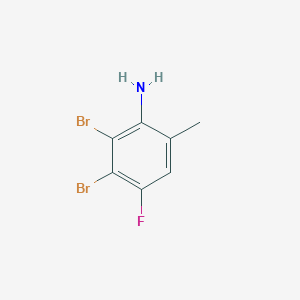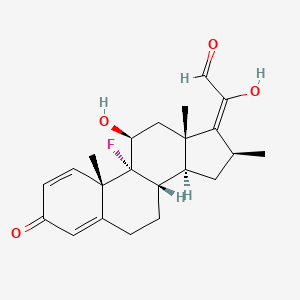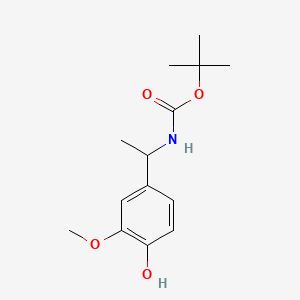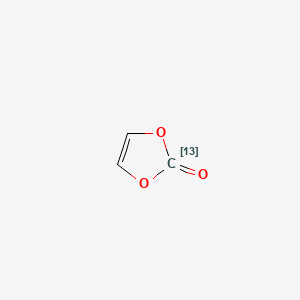
Vinylene Carbonate-13C
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinylene Carbonate-13C is a labeled variant of vinylene carbonate, a cyclic organic compound with the chemical formula C3H2O3. The “13C” label indicates that the compound contains the carbon-13 isotope, which is often used in nuclear magnetic resonance (NMR) spectroscopy for tracing and studying molecular structures. Vinylene carbonate itself is known for its applications in various fields, including as an electrolyte additive in lithium-ion batteries due to its ability to stabilize the electrode/electrolyte interface .
准备方法
Synthetic Routes and Reaction Conditions
Vinylene Carbonate-13C can be synthesized through several methods. One common approach involves the use of ethylene carbonate as a starting material. The synthesis typically involves a two-step process:
Photochlorination: Ethylene carbonate undergoes photochlorination with chlorine or sulfuryl chloride at 60-70°C to produce monochloroethylene carbonate.
Dehydrochlorination: The monochloroethylene carbonate is then subjected to dehydrochlorination using a base such as triethylamine, resulting in the formation of vinylene carbonate.
Industrial Production Methods
Industrial production of vinylene carbonate often involves optimizing the chlorination conditions to suppress the formation of by-products and employing gentle purification processes to obtain highly pure vinylene carbonate. Techniques such as thin-film evaporation, fractional recrystallization, and zone melting are used to purify the compound .
化学反应分析
Types of Reactions
Vinylene Carbonate-13C undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(vinylene carbonate).
Ring-Opening Reactions: Base-driven ring-opening reactions can occur, leading to the formation of different products.
Cycloadditions: It acts as a dienophile in Diels-Alder reactions and other cycloadditions.
Common Reagents and Conditions
Bases: Triethylamine is commonly used in dehydrochlorination reactions.
Major Products
Poly(vinylene carbonate): Formed through polymerization.
Various Organic Compounds: Formed through ring-opening and cycloaddition reactions.
科学研究应用
Vinylene Carbonate-13C has a wide range of scientific research applications:
Chemistry: Used as a monomer in polymerization reactions and as a dienophile in cycloadditions.
Biology: Utilized in NMR spectroscopy for studying molecular structures due to the presence of the carbon-13 isotope.
Medicine: Employed in the synthesis of prodrugs such as olmesartan medoxomil and azilsartan medoxomil.
Industry: Used as an electrolyte additive in lithium-ion batteries to enhance stability and performance.
作用机制
Vinylene Carbonate-13C exerts its effects through various mechanisms:
Electrolyte Additive: In lithium-ion batteries, it stabilizes the electrode/electrolyte interface by forming a solid electrolyte interphase (SEI) layer, which enhances battery performance and longevity.
Polymerization: The activated double bond in vinylene carbonate facilitates polymerization reactions, leading to the formation of poly(vinylene carbonate).
相似化合物的比较
Similar Compounds
Ethylene Carbonate: A saturated cyclic carbonate used as a starting material for vinylene carbonate synthesis.
Propylene Carbonate: Another cyclic carbonate with similar applications in batteries and as a solvent.
Dimethyl Carbonate: A linear carbonate used as a solvent and reagent in organic synthesis.
Uniqueness
Vinylene Carbonate-13C is unique due to its unsaturated nature and the presence of the carbon-13 isotope. This makes it particularly valuable in NMR spectroscopy and in applications where the reactivity of the double bond is advantageous .
属性
分子式 |
C3H2O3 |
|---|---|
分子量 |
87.04 g/mol |
IUPAC 名称 |
(213C)1,3-dioxol-2-one |
InChI |
InChI=1S/C3H2O3/c4-3-5-1-2-6-3/h1-2H/i3+1 |
InChI 键 |
VAYTZRYEBVHVLE-LBPDFUHNSA-N |
手性 SMILES |
C1=CO[13C](=O)O1 |
规范 SMILES |
C1=COC(=O)O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


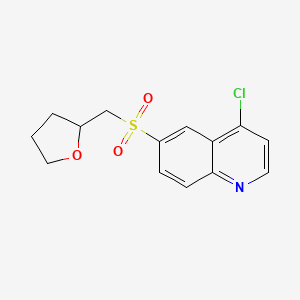
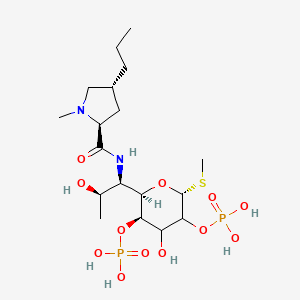
![Ethyl 2-(1-methyl-1H-pyrazol-4-yl)-5,7-dioxo-4-phenethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13848790.png)
![O-[(4-Bromophenyl)methyl] S-methyl carbonodithioate](/img/structure/B13848791.png)
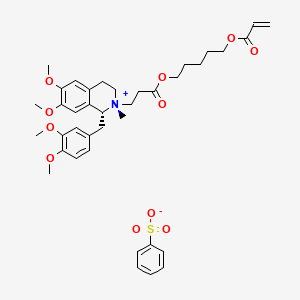
![(2S,4S)-2-(Tert-butyl)-3-(ethoxycarbonyl)-4-(indol-3-YL-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B13848802.png)
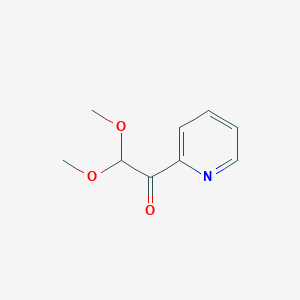
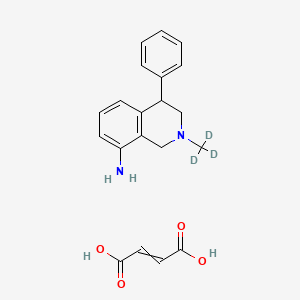
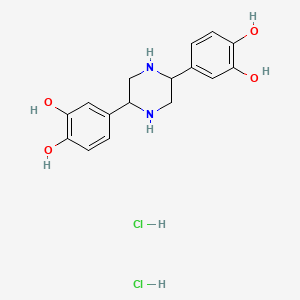
![2-(Chloromethyl)-6-methylthieno[2,3-d]pyrimidin-4(3H)-one Hydrochloride](/img/structure/B13848836.png)
